molecular formula C10H22O3Si B11887789 2-(Ethoxydimethylsilyl)ethyl butyrate

2-(Ethoxydimethylsilyl)ethyl butyrate

Cat. No.: B11887789
M. Wt: 218.36 g/mol
InChI Key: RVCAMCAQBUBGIE-UHFFFAOYSA-N
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Description

2-(Ethoxydimethylsilyl)ethyl butyrate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of an ethoxydimethylsilyl group attached to an ethyl butyrate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxydimethylsilyl)ethyl butyrate typically involves the esterification of butyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves the use of immobilized enzymes such as lipases. These enzymes catalyze the esterification reaction efficiently, allowing for high yields and purity . The process is optimized using response surface methodology to determine the best conditions for maximum conversion.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxydimethylsilyl)ethyl butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Hydrolysis: Butyric acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-(Ethoxydimethylsilyl)ethyl butyrate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxydimethylsilyl)ethyl butyrate is unique due to the presence of the ethoxydimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other simple esters like ethyl butyrate and methyl butyrate. This makes it valuable in specialized applications where these properties are advantageous.

Properties

Molecular Formula

C10H22O3Si

Molecular Weight

218.36 g/mol

IUPAC Name

2-[ethoxy(dimethyl)silyl]ethyl butanoate

InChI

InChI=1S/C10H22O3Si/c1-5-7-10(11)12-8-9-14(3,4)13-6-2/h5-9H2,1-4H3

InChI Key

RVCAMCAQBUBGIE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC[Si](C)(C)OCC

Origin of Product

United States

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